![molecular formula C23H15Cl2N3O2 B008889 4-[(2,5-diclorofenil)azo]-3-hidroxi-N-fenilnaftaleno-2-carboxamida CAS No. 6041-94-7](/img/structure/B8889.png)

4-[(2,5-diclorofenil)azo]-3-hidroxi-N-fenilnaftaleno-2-carboxamida

Descripción general

Descripción

Synthesis Analysis

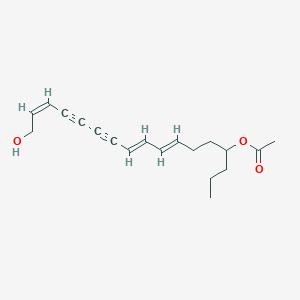

The synthesis of C.I. Pigment Red 2 involves a two-step process starting from 3,4, 9, 10-perylenetetracarboxylic dianhydride (PTCA), resulting in a yellowish red pigment used for metal paints without additional processing. Optimal conditions include a PTCA to methylamine ratio of 1:4, pH of 5.2 to 5.5, and specific temperature and pressure conditions during the reaction stages (Wu Zhi-dong, 2003).

Molecular Structure Analysis

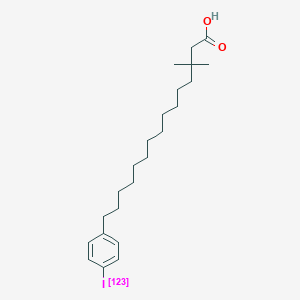

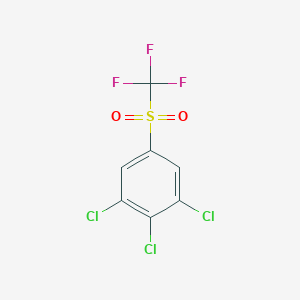

The crystal and molecular structure of C.I. Pigment Red 2, identified as 1′-(2,5- dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene, was determined using x-ray diffraction techniques. It crystallizes in the monoclinic system with cell parameters indicating the space group P2i/c. The molecule likely exists in the hydrazone tautomer form, with intramolecular hydrogen bonds maintaining a planar structure amidst steric hindrance (A. Whitaker, 1978).

Chemical Reactions and Properties

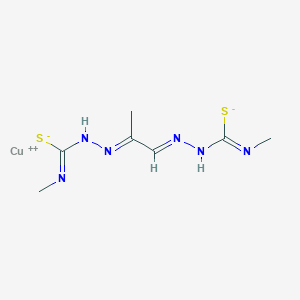

C.I. Pigment Red 266, sharing similar chemical properties, adopts the keto-hydrazone tautomeric form with significant intramolecular hydrogen bonding. This pattern of intra- and intermolecular hydrogen bonding contributes to the pigment's technical performance in applications, highlighting the role of hydrogen bonding in the stability and color properties of pigments like C.I. Pigment Red 2 (Chia-Hsien Chang et al., 2003).

Physical Properties Analysis

The physical properties of C.I. Pigment Red 2, particularly its crystal structure, contribute to its hue and application effectiveness. The structure facilitates the pigment's packing in columns with alternate molecules antiparallel, linked by van der Waals forces. These molecular arrangements influence the pigment's color intensity and stability.

Chemical Properties Analysis

The chemical properties of C.I. Pigment Red 2, including its reactivity and interactions with other substances, are crucial for its use in various applications. Its molecular structure, particularly the azo and hydroxyl groups, plays a significant role in its chemical behavior, including its ability to form hydrogen bonds and its reactivity towards other chemicals.

- Synthesis and Pigmentation Analysis: (Wu Zhi-dong, 2003)

- Molecular Structure Analysis: (A. Whitaker, 1978)

- Chemical Reactions and Properties: (Chia-Hsien Chang et al., 2003)

Aplicaciones Científicas De Investigación

Estudios Biológicos

Este compuesto se ha utilizado en la preparación de nuevos ligandos de base de azo-Schiff halogenados. Estos ligandos se han estudiado por sus propiedades antibacterianas y su potencial como agentes anticancerígenos .

Aplicaciones de Pigmentos

C.I. Pigment Red 2 se utiliza ampliamente como pigmento en diversas aplicaciones. Se utiliza en pinturas decorativas, pinturas industriales, tinta de impresión e impresión textil .

Modificación de Superficie

La modificación de la superficie de las partículas de C.I. Pigment Red 146 se ha estudiado utilizando surfactantes y aditivos aniónicos y no iónicos. Esta modificación dio como resultado un aumento en la resistencia al solvente, una reducción en el tamaño de partícula y un aumento en la hidrofilicidad .

Encapsulación en Resinas Curables por UV

C.I. Pigment Red 122 se ha encapsulado con éxito en resinas de acrilato de poliéster/HDDA. Esta encapsulación tiene aplicaciones potenciales en el desarrollo de pigmentos con propiedades de color mejoradas, resistencia a los solventes y procesabilidad .

Pigmentos Microbianos

Los pigmentos microbianos, como los similares a C.I. Pigment Red 2, están ganando atención debido a sus aplicaciones como colorantes alimentarios naturales, textiles, actividades antimicrobianas y actividades citotóxicas .

Óptica No Lineal y Fotónica Ultra Rápida

Los nanocristales de semiconductores coloidales, que pueden sintetizarse utilizando compuestos similares a C.I. Pigment Red 2, han mostrado promesa en óptica no lineal y fotónica ultra rápida .

Mecanismo De Acción

Target of Action

The primary target of the compound, also known as C.I. It is widely used as a pigment in various applications, suggesting that its primary role is to interact with light to produce a specific color .

Mode of Action

The compound’s mode of action is primarily physical rather than biochemical. As a pigment, it absorbs certain wavelengths of light and reflects others. The reflected light is what we perceive as the compound’s color .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of C.I. It is generally intended to remain stable and retain its color in various environments .

Result of Action

The primary result of the compound’s action is the production of a specific color. When used in various products, such as paints, inks, or cosmetics, it imparts a red color .

Action Environment

The compound is noted for its good lightfastness, and resistance to water, acids, and alkalis The exact influence of these and other environmental factors on the compound’s efficacy and stability may depend on the specific formulation and use case .

Propiedades

IUPAC Name |

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2N3O2/c24-15-10-11-19(25)20(13-15)27-28-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)26-16-7-2-1-3-8-16/h1-13,29H,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJSTOXKASOAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2N3O2 | |

| Record name | PIGMENT RED 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025914 | |

| Record name | Pigment Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish red solid with a tint of pink or dark red powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid | |

| Record name | PIGMENT RED 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Naphthalenecarboxamide, 4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PIGMENT RED 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

6041-94-7 | |

| Record name | PIGMENT RED 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Red 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6041-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

590 to 592 °F (NTP, 1992) | |

| Record name | PIGMENT RED 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of C.I. Pigment Red 2 and what is its crystal structure?

A1: C.I. Pigment Red 2, chemically known as 1′-(2,5-dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene, likely exists in the hydrazone tautomer form. [, ] X-ray diffraction studies revealed that it crystallizes in the monoclinic system with the space group P2i/c. [, ] The unit cell contains four molecules and exhibits specific cell parameters (a = 10.309 Å, b = 9.051 Å, c = 21.991 Å, β = 104.33°). [, ] The molecule exhibits a generally planar structure due to intramolecular hydrogen bonding and steric hindrance. [] The molecules arrange themselves in columns with alternating antiparallel orientations, held together by van der Waals forces. []

Q2: What are the challenges associated with indexing the powder diffraction pattern of C.I. Pigment Red 2?

A2: Indexing the powder diffraction pattern of C.I. Pigment Red 2 presents challenges due to multiple indexing possibilities. [] To overcome this, comparing the powder pattern with single-crystal intensities helps reduce ambiguity and allows for a more accurate indexing. []

Q3: Are there any available resources to aid in the structural analysis of C.I. Pigment Red 2?

A3: Yes, preliminary single-crystal data and powder patterns for C.I. Pigment Red 2 are available. [] These resources can be valuable for researchers performing structural analysis and characterization of this compound.

- The crystal structure of C.I. Pigment Red 2, 1'-(2,5-dichlorophenyl)azo-2'hydroxy-3'-phenylamidonaphthalene.

- Crystal data for C.I. Pigment Red 2:1'‐(2,5‐dichlorophenyl)azo‐2'‐hydroxy‐3'‐phenylamidonaphthalene.

- The crystal structure of C.I. Pigment Red 2, 1′-(2,5- dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)